Long trebler phosphoramidite

Beschreibung

Eigenschaften

Molekularformel |

C89H107N2O15P |

|---|---|

Molekulargewicht |

1475.8 g/mol |

IUPAC-Name |

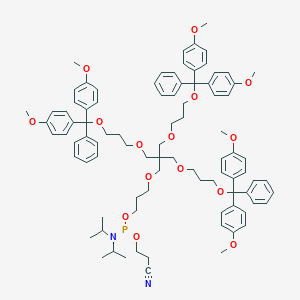

3-[3-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C89H107N2O15P/c1-69(2)91(70(3)4)107(105-63-20-55-90)106-64-24-59-101-68-86(65-98-56-21-60-102-87(71-25-14-11-15-26-71,74-31-43-80(92-5)44-32-74)75-33-45-81(93-6)46-34-75,66-99-57-22-61-103-88(72-27-16-12-17-28-72,76-35-47-82(94-7)48-36-76)77-37-49-83(95-8)50-38-77)67-100-58-23-62-104-89(73-29-18-13-19-30-73,78-39-51-84(96-9)52-40-78)79-41-53-85(97-10)54-42-79/h11-19,25-54,69-70H,20-24,56-68H2,1-10H3 |

InChI-Schlüssel |

GLIQPXBAWPTSHZ-UHFFFAOYSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Long Trebler Phosphoramidite: A Technical Guide to Branched Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Long trebler phosphoramidite (B1245037), a critical reagent in the synthesis of complex, branched oligonucleotides. This document details its chemical properties, structure, and applications, offering valuable insights for researchers and professionals in the fields of molecular biology, drug development, and nanotechnology.

Core Concepts: An Introduction to Long Trebler Phosphoramidite

This compound is a specialized chemical building block, or phosphoramidite, used in solid-phase oligonucleotide synthesis.[1][2][3] Its unique trifurcated structure enables the simultaneous synthesis of three nucleic acid chains from a single point, creating a 'Y' or 'treble' shaped branched structure.[1][2][3][4] This capability is instrumental in the construction of DNA dendrimers, highly branched, monodisperse polymers with a tree-like structure, and for the attachment of multiple reporter molecules or other modifiers to an oligonucleotide.[1][2][5]

The "Long" designation in its name refers to an extended spacer arm between the phosphoramidite group and the branching point. This design feature mitigates steric hindrance that can occur with standard trebler phosphoramidites, leading to improved coupling efficiency and requiring shorter coupling times during synthesis.[6]

Chemical Properties and Structure

This compound is characterized by its specific molecular formula and weight, which are crucial for precise laboratory applications. It is typically supplied as a viscous yellowish oil and is soluble in common organic solvents used in oligonucleotide synthesis.[2][3]

Chemical Structure

The chemical structure of this compound is centered around a trivalent branching core, with each of the three arms terminating in a dimethoxytrityl (DMT) protected hydroxyl group. A fourth, longer arm contains the reactive phosphoramidite moiety, which couples to the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.

Systematic Name: Tris-2,2,2-[3-(4,4'-dimethoxytrityloxy)propyloxymethyl]ethyl-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite[7]

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 1516489-83-0 | [1][2][3][5] |

| Molecular Formula | C₈₉H₁₀₇N₂O₁₅P | [1][2][3][5] |

| Molecular Weight | 1475.78 g/mol | [2][5] |

| Purity | ≥ 95% (by ¹H and ³¹P NMR, and HPLC-MS) | [1][2] |

| Appearance | Viscous yellowish oil | [2] |

| Solubility | Acetonitrile, Dichloromethane, THF | [1][2][3] |

| Storage Conditions | -20°C, desiccated | [1][2][3] |

Applications in Oligonucleotide Synthesis

The primary application of this compound is in the generation of branched nucleic acid structures for a variety of advanced applications:

-

DNA Dendrimers: Repetitive additions of the trebler phosphoramidite can be used to create DNA dendrimers, which have applications in nanotechnology and as signal amplification reagents.[1][2][5]

-

Multi-labeling: It allows for the attachment of multiple biotin, fluorescent dyes, or other reporter molecules to the 5'-end of an oligonucleotide, significantly enhancing signal detection in hybridization assays.[1][2]

-

Branched Probes: The creation of branched DNA probes can improve hybridization kinetics and signal amplification in diagnostic assays.

-

Drug Delivery: Branched oligonucleotides can be used to construct sophisticated drug delivery vehicles.

-

G-Quadruplex Formation: The trebler unit has been utilized to synthesize molecules containing four G-rich DNA strands, which can form highly stable parallel G-quadruplex structures.[8]

Experimental Protocol: Incorporation of this compound

The following is a generalized protocol for the incorporation of this compound into an oligonucleotide using a standard automated DNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the specific sequence being synthesized.

Materials:

-

This compound solution (typically 0.1 M in acetonitrile)

-

Standard DNA synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)

-

Controlled Pore Glass (CPG) solid support (1000Å is recommended)[5][7]

-

Ammonium (B1175870) hydroxide (B78521) or other deprotection solution

Procedure:

-

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, including the step for the addition of the this compound.

-

Detritylation: The 5'-DMT protecting group of the growing oligonucleotide chain on the solid support is removed by treatment with a deblocking solution (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The this compound is activated by an activator (e.g., DCI or ethylthiotetrazole) and coupled to the free 5'-hydroxyl group of the oligonucleotide. A coupling time of 5-15 minutes is generally recommended.[1][2][5]

-

Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing solution (e.g., iodine in THF/water/pyridine).

-

Subsequent Cycles: Following the incorporation of the trebler, three new branches with free 5'-hydroxyl groups are available for further chain elongation. Standard phosphoramidite chemistry is used to extend these three branches simultaneously.[1][2][3][4]

-

Cleavage and Deprotection: After the final synthesis cycle, the branched oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in ammonium hydroxide or another appropriate deprotection solution.

-

Purification: The final branched oligonucleotide product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: Automated synthesis cycle for incorporating this compound.

Caption: Logical diagram of this compound's functional components.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. This compound (A270234) | Antibodies.com [antibodies.com]

- 3. This compound, 1516489-83-0 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. scienceopen.com [scienceopen.com]

An In-depth Technical Guide to the Long Trebler Phosphoramidite Mechanism for DNA Branching

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long trebler phosphoramidite (B1245037), a critical reagent for the synthesis of branched DNA structures. We will delve into its core mechanism, provide detailed experimental protocols, present quantitative data on its performance, and explore its applications in research and drug development.

Introduction to Branched DNA and the Role of Long Trebler Phosphoramidite

Branched DNA (bDNA) architectures are of significant interest in various fields, including diagnostics, therapeutics, and nanotechnology. These structures offer unique properties, such as multivalency for enhanced binding affinity, scaffolds for the attachment of multiple labels or functional groups, and the ability to form complex three-dimensional nanostructures. The synthesis of these intricate molecules is largely made possible through the use of specialized phosphoramidite reagents, among which the this compound is a key player.

The this compound is a non-nucleosidic reagent that, when incorporated into a growing oligonucleotide chain during solid-phase synthesis, creates a branching point from which three new chains can be extended simultaneously.[1][2] This trifurcation is the defining feature of the trebler, enabling the exponential growth of DNA dendrimers and the construction of highly complex, multi-armed DNA structures.[3][4] The "long" designation in its name refers to an extended linker arm between the phosphoramidite group and the branching core, which has been shown to reduce steric hindrance and improve coupling efficiency compared to earlier trebler designs.[5]

The Core Mechanism of this compound

The mechanism of the this compound follows the well-established principles of phosphoramidite chemistry, which is the gold-standard for automated DNA synthesis.[6][7] The cycle of deblocking, coupling, capping, and oxidation is repeated to add each monomer to the growing oligonucleotide chain.

The key step involving the this compound is the coupling reaction . After the initial oligonucleotide "stem" has been synthesized on a solid support and the terminal 5'-hydroxyl group has been deprotected (deblocked), the this compound is introduced.

Here is a breakdown of the mechanism:

-

Activation: The phosphoramidite moiety of the long trebler is activated by a weak acid, typically an azole catalyst such as tetrazole or dicyanoimidazole (DCI).[8][] This activation step protonates the diisopropylamino group, making it a good leaving group.

-

Coupling: The deprotected 5'-hydroxyl group of the growing DNA chain acts as a nucleophile, attacking the activated phosphorus center of the trebler phosphoramidite. This forms an unstable phosphite (B83602) triester linkage.[7][]

-

Branch Point Formation: Upon successful coupling, the trebler molecule is covalently attached to the stem oligonucleotide. The trebler itself carries three protected hydroxyl groups, which are now poised to become the starting points for the three new branches.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed using reagents like acetic anhydride. This permanently blocks any failure sequences.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

-

Deblocking for Branch Extension: The protecting groups on the three hydroxyls of the newly added trebler are then removed in the deblocking step of the next cycle, exposing three new 5'-hydroxyl groups.

-

Simultaneous Branch Growth: In the subsequent coupling cycles, standard nucleoside phosphoramidites are added, and they couple to all three of the deprotected hydroxyls on the trebler, initiating the simultaneous growth of the three DNA branches.[1][2]

Mandatory Visualization: Reaction Mechanism

Caption: Workflow of branched DNA synthesis using a this compound.

Quantitative Data on Performance

The efficiency of the coupling reaction is paramount in oligonucleotide synthesis, as even small inefficiencies can lead to a significant decrease in the yield of the full-length product, especially for long or complex oligonucleotides.[10][11]

| Parameter | Value | Source(s) | Notes |

| Purity | >95% | [1][2] | As determined by 1H and 31P NMR, and HPLC-MS. |

| Recommended Coupling Time | 5 - 15 minutes | [1][2][5][8] | Longer coupling times are often recommended for sterically hindered phosphoramidites like the trebler. |

| Coupling Efficiency | >95% | [12] | For the first four couplings on a 1000 Å LCAA-CPG support. |

| Storage Conditions | -20°C, desiccated | [2] | For long-term storage. Can be transported at room temperature for up to 3 weeks. |

| Recommended Solid Support | Large pore size CPG (1000Å or 2000Å) | [5] | To accommodate the growing dendrimer and reduce steric hindrance. |

Experimental Protocols

The following are examples of experimental protocols for the synthesis of branched DNA using a this compound.

Protocol 1: Synthesis of Branched G-Quadruplexes

This protocol is adapted from the work of Aviñó et al. on the synthesis of stable branched DNA G-quadruplexes.[8]

Materials:

-

DNA synthesizer (e.g., Applied Biosystems 392)

-

Controlled Pore Glass (CPG) solid support (1000 Å)

-

Standard 3'-DMT-nucleoside-5'-phosphoramidites and reversed 5'-DMT-nucleoside-3'-phosphoramidites

-

This compound

-

Standard DNA synthesis reagents (activator, capping solution, oxidizing solution, deblocking solution)

-

Concentrated aqueous ammonia (B1221849)

-

Reversed-phase HPLC system

Methodology:

-

Stem Synthesis: The first oligonucleotide strand (the "stem") is synthesized on the CPG solid support. For a 3' branching point, the synthesis starts with a standard CPG and proceeds with standard 3'-to-5' phosphoramidite chemistry. For a 5' branching point, a reverse CPG is used with reversed 5'-to-3' phosphoramidites.

-

Trebler Coupling: After the final nucleotide of the stem is added and its 5'-DMT group is removed, the this compound is coupled. A prolonged coupling time of 15 minutes is recommended to ensure high efficiency.[8]

-

Branch Synthesis: Following the coupling of the trebler, the three DMT groups on the trebler are removed in the next deblocking step. The three branches are then synthesized simultaneously using standard phosphoramidite chemistry.

-

Cleavage and Deprotection: The synthesized branched oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in concentrated aqueous ammonia at 55°C overnight.

-

Purification: The crude product is purified by reversed-phase HPLC. If the final DMT groups on the branches are left on (DMT-on purification), the full-length product will have a significantly longer retention time, facilitating its separation from shorter failure sequences. The collected DMT-on product is then treated with an acid (e.g., 80% acetic acid) to remove the DMT groups, followed by a final purification or desalting step.

Protocol 2: Synthesis of DNA Dendrimers

This protocol is a general guideline for creating DNA dendrimers with multiple layers of branching, based on the work of Shchepinov et al.[13][14]

Materials:

-

DNA synthesizer

-

Large pore size CPG support (e.g., 2500 Å)

-

This compound

-

Spacer phosphoramidites (e.g., propan-1,3-diol or ethylene-glycol based)

-

Standard DNA synthesis reagents

Methodology:

-

Initiation: The synthesis is initiated on a large pore size CPG support. Optionally, a spacer oligonucleotide (5-10 bases) can be synthesized first to distance the branching structure from the support surface, which can improve coupling efficiency.[3]

-

First Trebler Coupling: The first this compound is coupled with an extended coupling time (e.g., 2-5 minutes).

-

Optional Spacing: To reduce steric hindrance in subsequent layers, a spacer phosphoramidite can be coupled to the three hydroxyls of the trebler.

-

Second Trebler Coupling: A second round of trebler phosphoramidite is coupled to the three available hydroxyl groups, resulting in nine potential branching points.

-

Iterative Branching: Steps 3 and 4 can be repeated to add further layers of branching. The number of successful condensations will depend on the CPG pore size, with up to 4-5 condensations possible on a 2500 Å support, theoretically yielding up to 243 terminal hydroxyl groups.[3][4]

-

Terminal Functionalization: The terminal hydroxyl groups can be used to extend the branches with specific DNA sequences or functionalized with labels (e.g., fluorophores, biotin) using the corresponding phosphoramidites.

-

Cleavage, Deprotection, and Purification: The final dendrimer is cleaved, deprotected, and purified using standard methods as described in Protocol 1.

Mandatory Visualization: Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of branched DNA.

Applications in Drug Development and Research

The unique architectures enabled by the this compound have led to a wide range of applications in both basic research and drug development.

-

Signal Amplification in Diagnostics: Branched DNA assays are used for the quantitative detection of nucleic acids. The multiple branches can be hybridized with a large number of reporter molecules, leading to significant signal amplification and high sensitivity. This is particularly valuable for the detection of low-abundance targets, such as viral RNA in early-stage infections.

-

Drug Delivery: DNA dendrimers can be used as carriers for drug delivery. Their well-defined structure and multivalency allow for the attachment of multiple drug molecules, targeting ligands, and imaging agents. The high density of negative charges on the phosphate backbone can also be exploited for complexation with cationic drugs or delivery vehicles.

-

Therapeutic Oligonucleotides: The stability of branched DNA structures, such as G-quadruplexes, makes them interesting candidates for therapeutic applications.[8] These structures can act as aptamers that bind to specific protein targets with high affinity and specificity.

-

Nanotechnology and Biomaterials: Branched DNA serves as a versatile building block for the bottom-up construction of DNA-based nanostructures and hydrogels. The precise control over the branching and sequence allows for the creation of complex architectures with tailored properties.

-

Probes for Molecular Biology: Oligonucleotide dendrimers can be used as poly-labeled probes for hybridization-based assays, such as microarrays and Southern blotting, leading to increased signal intensity.[13][14]

Mandatory Visualization: Logical Relationships in Applications

References

- 1. This compound (A270234) | Antibodies.com [antibodies.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. scienceopen.com [scienceopen.com]

- 7. twistbioscience.com [twistbioscience.com]

- 8. Synthesis and Structural Characterization of Stable Branched DNA G-Quadruplexes Using the Trebler Phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, 1516489-83-0 | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Dendritic Oligonucleotides Utilizing Trebler Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic oligonucleotides, highly branched, three-dimensional nucleic acid structures, are emerging as powerful tools in biomedical research and drug development. Their unique architecture, achieved through the use of branching phosphoramidite (B1245037) monomers, offers several advantages over linear oligonucleotides, including increased payload capacity for labels or therapeutic agents, enhanced stability, and altered cellular uptake properties. This guide provides a comprehensive technical overview of the synthesis, characterization, and application of dendritic oligonucleotides, with a specific focus on the use of "trebler" phosphoramidites for creating these complex macromolecules.

Synthesis of Dendritic Oligonucleotides using Trebler Phosphoramidites

The synthesis of dendritic oligonucleotides is an extension of the well-established solid-phase phosphoramidite chemistry.[1][2] The key to creating a branched structure is the introduction of a trebler phosphoramidite, a synthon that contains one reactive phosphoramidite group and three protected hydroxyl groups.[3] This allows for the simultaneous growth of three new oligonucleotide chains from a single point in the sequence.

The synthesis follows a cyclical four-step process:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleotide on the solid support is removed with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM), exposing a free 5'-hydroxyl group.[4][5]

-

Coupling: The trebler phosphoramidite, activated by a catalyst such as 1H-tetrazole, 4,5-dicyanoimidazole (B129182) (DCI), or 5-(ethylthio)-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2][4][6] This reaction forms a trivalent phosphite (B83602) triester linkage.[4]

-

Capping: To prevent the growth of failure sequences (chains that did not successfully couple with the phosphoramidite), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole.[7][8]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.[4]

This four-step cycle is repeated for the addition of subsequent standard or trebler phosphoramidites to build the desired dendritic structure. The generation of the dendrimer increases with each addition of a trebler phosphoramidite.

Quantitative Data on Synthesis Efficiency

The efficiency of each coupling step is critical for the successful synthesis of well-defined dendritic oligonucleotides. Even small decreases in coupling efficiency can lead to a significant accumulation of truncated and imperfect products, especially in higher-generation dendrimers.[9] The coupling efficiency is influenced by several factors, including the purity of the reagents, the choice of activator, coupling time, and steric hindrance within the growing dendrimer.[9][10]

| Parameter | Value/Condition | Impact on Synthesis | Reference |

| Trebler Phosphoramidite Coupling Time | 2 - 15 minutes | Longer coupling times are often required for sterically hindered trebler phosphoramidites to achieve high coupling efficiencies. | |

| Activator | 4,5-Dicyanoimidazole (DCI) | A common and effective activator for phosphoramidite coupling. | |

| Solid Support Pore Size | 1000 Å or 2000 Å CPG | Larger pore sizes are recommended to reduce steric hindrance as the dendrimer grows. | |

| Initial Trebler Coupling Efficiency | >95% | High initial coupling efficiency is crucial for the overall yield and purity of the final product. | |

| Overall Yield (30-mer, linear) | 75% (at 99% avg. coupling efficiency) | Demonstrates the importance of high coupling efficiency for obtaining a good yield of the final product. | [9] |

| Overall Yield (70-mer, linear) | 50% (at 99% avg. coupling efficiency) | Highlights the exponential decrease in yield with increasing oligonucleotide length. | [9] |

Experimental Protocols

Detailed Methodology for Solid-Phase Synthesis of a First-Generation Dendritic Oligonucleotide

This protocol outlines the synthesis of a simple first-generation (G1) dendritic oligonucleotide with three arms.

1. Solid Support and Initial Nucleoside:

-

Start with a controlled-pore glass (CPG) solid support (1000 Å) pre-functionalized with the desired 3'-terminal nucleoside.

2. Synthesis Cycle for Linear Section (Stem):

-

Perform standard solid-phase oligonucleotide synthesis cycles (deblocking, coupling, capping, oxidation) to build the linear "stem" of the dendritic oligonucleotide to the desired length.

3. Trebler Phosphoramidite Coupling:

-

Deblocking: Remove the 5'-DMT group from the final nucleotide of the linear stem using 3% TCA in DCM.

-

Coupling: Dissolve the trebler phosphoramidite in anhydrous acetonitrile (B52724) to a concentration of 0.1 M. In the synthesizer, deliver the trebler phosphoramidite solution along with a 0.25 M solution of DCI in acetonitrile to the synthesis column. Allow the coupling reaction to proceed for 10-15 minutes.

-

Capping: Cap any unreacted 5'-hydroxyl groups with a capping mixture (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).

-

Oxidation: Oxidize the newly formed phosphite triester linkages with a 0.02 M iodine solution.

4. Synthesis of Dendritic Arms:

-

Following the trebler addition, there will be three free 5'-hydroxyl groups.

-

Perform standard synthesis cycles to simultaneously elongate the three arms of the dendrimer with the desired nucleotide sequence.

5. Cleavage and Deprotection:

-

After the final synthesis cycle, cleave the dendritic oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone by treating with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours.[11]

Purification and Characterization Protocols

1. Purification by High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase (RP) HPLC: This technique separates oligonucleotides based on hydrophobicity. It is particularly useful for "DMT-on" purification, where the final 5'-DMT groups on the full-length product are retained, making them more hydrophobic than truncated failure sequences.[12]

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Detection: UV absorbance at 260 nm.

-

The collected DMT-on fraction is then treated with 80% acetic acid to remove the DMT groups, followed by desalting.[4]

-

-

Ion-Exchange (IEX) HPLC: This method separates oligonucleotides based on charge. It is effective for purifying fully deprotected dendritic oligonucleotides.[13]

-

Column: Anion-exchange column.

-

Mobile Phase A: 20 mM sodium phosphate in 10% acetonitrile, pH 11.

-

Mobile Phase B: 20 mM sodium phosphate, 1 M sodium chloride in 10% acetonitrile, pH 11.

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 40 minutes.

-

Detection: UV absorbance at 260 nm.

-

2. Characterization by MALDI-TOF Mass Spectrometry:

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized dendritic oligonucleotide.[14]

-

Matrix: A solution of 3-hydroxypicolinic acid (3-HPA) in 50% acetonitrile/water is commonly used as the matrix.[15]

-

Sample Preparation: Mix the purified dendritic oligonucleotide solution with the matrix solution on a MALDI target plate and allow it to air dry.

-

Analysis: Acquire the mass spectrum in negative ion mode. The resulting spectrum should show a major peak corresponding to the calculated molecular weight of the desired dendritic oligonucleotide.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Antisense Dendritic Oligonucleotide Targeting Grb2

Antisense oligonucleotides can be designed to inhibit the expression of specific proteins. Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a crucial role in cancer cell signaling pathways.[16] An antisense dendritic oligonucleotide targeting Grb2 mRNA can lead to the downregulation of downstream signaling cascades, such as the Ras/MAPK and PI3K/AKT/mTOR pathways, thereby inhibiting cell proliferation and survival.[17]

Caption: Antisense dendritic oligonucleotide targeting Grb2 mRNA to inhibit downstream signaling.

Experimental Workflow: Synthesis and Purification of a Dendritic Oligonucleotide

The following diagram illustrates the key steps in the production of a purified dendritic oligonucleotide.

Caption: Workflow for the synthesis and purification of a dendritic oligonucleotide.

Logical Relationship: Cellular Uptake of Dendritic Oligonucleotides

Dendritic oligonucleotides, like their linear counterparts, primarily enter cells through endocytosis. Their larger size and globular shape can influence the specific endocytic pathway utilized.

References

- 1. atdbio.com [atdbio.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 6. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sg.idtdna.com [sg.idtdna.com]

- 8. twistbioscience.com [twistbioscience.com]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. benchchem.com [benchchem.com]

- 11. blog.biolytic.com [blog.biolytic.com]

- 12. researchgate.net [researchgate.net]

- 13. US20240401042A1 - Tumor delivery of dendritic oligonucleotides - Google Patents [patents.google.com]

- 14. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. shimadzu.com [shimadzu.com]

- 16. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic efficacy of liposomal Grb2 antisense oligodeoxynucleotide (L-Grb2) in preclinical models of ovarian and uterine cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CAS Number 1516489-83-0: Long Trebler Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, background, and applications of the chemical compound identified by CAS number 1516489-83-0, known as Long Trebler Phosphoramidite (B1245037). This reagent is a critical tool in the field of nucleic acid chemistry, enabling the construction of complex, branched oligonucleotide structures with wide-ranging applications in diagnostics, nanotechnology, and therapeutics.

Core Compound Information

| Parameter | Value |

| CAS Number | 1516489-83-0 |

| Chemical Name | Tris-2,2,2-[3-(4,4'-dimethoxytrityloxy)propyloxymethyl]methyleneoxypropyl- [(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |

| Molecular Formula | C89H107N2O15P |

| Molecular Weight | 1475.78 g/mol |

| Appearance | Viscous yellowish oil[1] |

| Solubility | Soluble in acetonitrile (B52724) and dichloromethane[1][2] |

| Storage | Store at -20°C, desiccated[1][2] |

Background and Significance

Long Trebler Phosphoramidite is a specialized phosphoramidite reagent used in automated solid-phase oligonucleotide synthesis.[2][3][4] Its unique trifurcated structure allows for the introduction of a branching point in a growing oligonucleotide chain, enabling the simultaneous synthesis of three new branches from a single point.[2][5][6] This capability is fundamental to the construction of dendritic oligonucleotides, or "dendrimers."

The development of such branching phosphoramidites was a significant advancement in nucleic acid chemistry, pioneered by researchers such as Shchepinov, Udalova, Bridgman, and Southern in the late 1990s.[1][6][7] Their work on oligonucleotide dendrimers opened up new possibilities for creating highly labeled probes and primers, with applications in signal amplification for diagnostic assays and the assembly of nucleic acid-based nanostructures.[6][7] The "trebler" nomenclature reflects the ability of this reagent to triple the number of available synthesis sites at each coupling step.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process starting from a core branching molecule. While a detailed, step-by-step protocol is proprietary to commercial suppliers, the general synthetic strategy can be inferred from the structure of the final product and related literature. The synthesis is based on a core scaffold, likely derived from tris(hydroxymethyl)methane or a similar trifunctional molecule.

A plausible synthetic pathway is outlined below, based on the work of Shchepinov et al. (1997) which describes the synthesis of a closely related trebler phosphoramidite.

Synthetic Scheme

The synthesis can be conceptually broken down into three main stages:

-

Core Synthesis and Protection: Modification of the trifunctional core to introduce linker arms and selective protection of the hydroxyl groups.

-

DMT Protection: Introduction of the acid-labile dimethoxytrityl (DMT) group to the terminal hydroxyls, which is essential for monitoring coupling efficiency during automated oligonucleotide synthesis.

-

Phosphitylation: Reaction of the remaining free hydroxyl group with a phosphitylating agent to create the reactive phosphoramidite moiety.

Experimental Protocol (Hypothesized)

The following is a generalized experimental protocol based on published methods for similar compounds.

Stage 1: Core Synthesis and Protection

-

The synthesis likely begins with a trifunctional core molecule such as tris(hydroxymethyl)methane.

-

The hydroxyl groups are reacted to introduce linker arms, for example, through etherification.

-

Two of the resulting terminal hydroxyl groups are protected with a suitable protecting group that is stable to the subsequent reaction conditions but can be removed to allow for the introduction of the DMT groups.

Stage 2: DMT Protection

-

The protecting groups on the three terminal hydroxyls are removed.

-

The resulting triol is reacted with dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine to protect the three terminal hydroxyl groups. This reaction is carefully controlled to ensure tritylation occurs at all three positions.

Stage 3: Phosphitylation

-

The remaining free hydroxyl group on the core is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane.

-

The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon) to prevent hydrolysis of the phosphitylating agent and the product.

-

The final product, this compound, is purified using column chromatography to remove any unreacted starting materials and byproducts.

Application in Oligonucleotide Synthesis

The primary application of this compound is in the automated synthesis of branched DNA and RNA structures.

Mechanism of Action in Oligonucleotide Synthesis

During solid-phase oligonucleotide synthesis, the this compound is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. Following the coupling and subsequent oxidation steps, the three DMT-protected hydroxyl groups of the trebler are deprotected, revealing three new sites for chain elongation. This allows for the simultaneous synthesis of three new oligonucleotide branches from that point.

Experimental Protocol for Incorporation

The incorporation of this compound into an oligonucleotide sequence during automated synthesis follows the standard phosphoramidite chemistry cycle, with a key modification in the coupling step.

-

Deblocking: The DMT group from the 5'-end of the growing oligonucleotide chain on the solid support is removed by treatment with an acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated (e.g., with 5-(ethylthio)-1H-tetrazole) and delivered to the synthesis column. A longer coupling time (typically 5-15 minutes) is often recommended to ensure efficient reaction with the sterically hindered trebler molecule.[1][2]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine/THF).

Following the incorporation of the trebler, the three DMT groups are removed in the deblocking step of the next cycle, and standard nucleoside phosphoramidites can be coupled to all three newly formed 5'-hydroxyls.

Quantitative Data

| Parameter | Value | Reference |

| Purity | Typically >95% (by ¹H and ³¹P NMR, and HPLC-MS) | [1] |

| Recommended Coupling Time | 5 - 15 minutes | [1][2] |

Conclusion

CAS number 1516489-83-0, or this compound, is a sophisticated chemical tool that has significantly impacted the field of nucleic acid chemistry. Its ability to generate highly branched oligonucleotide structures in a controlled manner during automated synthesis has enabled advancements in diagnostics, with the development of highly sensitive signal amplification systems, and in nanotechnology, through the construction of complex DNA-based architectures. The synthesis of this reagent, while complex, follows established principles of phosphoramidite chemistry, and its application in oligonucleotide synthesis is straightforward with minor modifications to standard protocols. This guide provides a foundational understanding for researchers and professionals working with or considering the use of this powerful branching reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical synthesis and characterization of branched oligodeoxyribonucleotides (bDNA) for use as signal amplifiers in nucleic acid quantification assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Chemical synthesis and characterization of branched oligodeoxyribonucleotides (bDNA) for use as signal amplifiers in nucleic acid quantification assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of branched DNA [biosyn.com]

- 6. Oligonucleotide dendrimers: synthesis and use as polylabelled DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Branched DNA: A Technical Guide to Nanotechnology and Diagnostic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched DNA (bDNA) technology has emerged as a powerful and versatile platform with significant applications in diagnostics and nanotechnology. Unlike target amplification methods such as Polymerase Chain Reaction (PCR), bDNA assays rely on signal amplification, directly measuring nucleic acid targets at physiological levels. This fundamental difference minimizes the risk of contamination and avoids errors inherent in enzymatic amplification. This technical guide provides an in-depth exploration of the core principles of bDNA technology, its evolution, and its burgeoning applications in nanotechnology and diagnostics, complete with detailed experimental protocols and quantitative data.

Core Principles of Branched DNA (bDNA) Technology

The bDNA assay is a hybridization-based method that utilizes a series of synthetic oligonucleotide probes to capture a target nucleic acid and then amplify the detection signal. The key components of a bDNA assay are:

-

Capture Probes: Immobilized on a solid surface (e.g., a microplate well), these probes bind to a specific region of the target nucleic acid.

-

Target Probes (Extender Probes): These probes have two domains: one that binds to the target nucleic acid and another that binds to the capture probes, effectively anchoring the target to the solid surface.

-

Label Extender Probes: These probes also bind to the target nucleic acid at a different location and provide a binding site for the bDNA amplifier molecule.

-

Preamplifier Molecules (in 2nd and 3rd generation assays): These molecules hybridize to the label extender probes and contain multiple binding sites for the bDNA amplifier molecules, providing an additional layer of signal amplification.

-

Branched DNA (bDNA) Amplifier: A synthetic oligonucleotide with a tree-like structure containing numerous repeating units. Each repeating unit provides a binding site for a label probe.

-

Label Probes: These are oligonucleotides conjugated to a reporter molecule, typically an enzyme like alkaline phosphatase, which binds to the arms of the bDNA amplifier.

-

Substrate: A chemical that is converted by the enzyme on the label probe into a detectable signal, such as a chemiluminescent or chromogenic product.

The signal generated is directly proportional to the amount of target nucleic acid present in the sample, allowing for accurate quantification.

Signaling Pathway and Experimental Workflow

The general workflow of a bDNA assay involves a series of hybridization steps leading to signal amplification. The following diagram illustrates the sequential binding events in a third-generation bDNA assay.

Caption: General workflow of a third-generation bDNA assay.

Applications in Diagnostics

bDNA technology has been widely adopted in clinical diagnostics, particularly for the quantification of viral loads in infectious diseases. Its high reproducibility and amenability to automation make it well-suited for routine clinical testing.

Viral Load Monitoring

bDNA assays are FDA-approved for monitoring viral loads of Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV).[1][2] Accurate quantification of viral nucleic acids is crucial for disease prognosis, treatment monitoring, and assessing therapeutic efficacy.

Quantitative Data Summary: bDNA Assays for Viral Load

| Assay Generation | Target Virus | Lower Limit of Quantification (copies/mL) | Dynamic Range (copies/mL) | Key Improvements |

| First Generation | HIV-1 | 10,000 | 10,000 - >1,000,000 | Initial signal amplification technology.[2] |

| Second Generation | HIV-1 | 500 | 500 - 800,000 | Addition of preamplifier molecules, increasing sensitivity 20-fold.[2] |

| Third Generation | HIV-1 | 50 | 50 - 75,000 | Use of isoC and isoG nucleotides to reduce nonspecific hybridization and further enhance sensitivity.[1][3] |

| First Generation | HCV | 350,000 | 3.5 x 10^5 - 1.2 x 10^8 | Genotype-dependent sensitivity.[4] |

| Second Generation | HCV | 200,000 | 2.0 x 10^5 - 1.2 x 10^8 | Improved probes for better detection across genotypes.[4] |

| Third Generation | HCV | 3,200 | 3.2 x 10^3 - 4.0 x 10^7 | Use of isoC and isoG for ~62-fold increased sensitivity. |

Comparison with RT-PCR

| Feature | bDNA Assay | RT-PCR Assay |

| Principle | Signal Amplification | Target Amplification |

| Risk of Contamination | Low | High |

| Reproducibility | High, especially at low target concentrations.[5] | Lower, with higher coefficients of variation.[4] |

| Sensitivity | Comparable in 3rd generation assays (~50 copies/mL).[1][3] | Generally high, but can be affected by inhibitors. |

| Workflow | Amenable to full automation.[4] | Can be more labor-intensive, though automated systems exist. |

In Situ Hybridization (ISH)

bDNA technology can be adapted for in situ hybridization (bDNA-ISH) to detect and localize specific DNA or RNA targets within individual cells or tissue sections, preserving the morphological context. This is particularly valuable for studying gene expression patterns in heterogeneous tissues and for detecting low-copy nucleic acids. The high sensitivity of bDNA-ISH allows for the detection of as few as one or two copies of a target nucleic acid per cell.

Flow Cytometry

The PrimeFlow™ RNA Assay integrates bDNA technology with flow cytometry, enabling the simultaneous detection of up to four RNA targets at the single-cell level, along with cell surface and intracellular proteins. This powerful technique allows for the detailed characterization of heterogeneous cell populations and the correlation of RNA and protein expression within individual cells. The signal amplification can be 8,000 to 16,000-fold.

Experimental Protocols

Protocol 1: Branched DNA Assay for Viral Load Quantification (Third Generation)

1. Sample Preparation:

-

Centrifuge whole blood to separate plasma.

-

Lyse viral particles to release RNA. For some assays, this is performed directly in the hybridization plate.

2. Target Hybridization:

-

Add the prepared sample to a microwell plate coated with capture probes.

-

Add a cocktail of target probes (extender probes) and label extender probes.

-

Incubate overnight at a controlled temperature (e.g., 53-55°C) to allow for hybridization of the target RNA to the capture and label extender probes.

3. Signal Amplification:

-

Wash the wells to remove unbound components.

-

Add the preamplifier solution and incubate for 1-2 hours at 55°C.

-

Wash the wells.

-

Add the bDNA amplifier solution and incubate for 1 hour at 55°C.

-

Wash the wells.

-

Add the enzyme-labeled probe solution and incubate for 30 minutes at 55°C.

4. Detection:

-

Wash the wells to remove unbound enzyme-labeled probes.

-

Add a chemiluminescent substrate.

-

Immediately measure the light emission using a luminometer.

5. Data Analysis:

-

Generate a standard curve using known concentrations of the target nucleic acid.

-

Quantify the viral load in the samples by interpolating their signal from the standard curve.

Protocol 2: Branched DNA In Situ Hybridization (bDNA-ISH)

1. Sample Preparation:

-

Fix tissue sections or cells on slides using a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells/tissues to allow probe entry (e.g., with proteinase K digestion).

-

Dehydrate the samples through an ethanol (B145695) series.

2. Probe Hybridization:

-

Apply the target-specific probe set (containing extender and label extender sequences) to the sample.

-

Cover with a coverslip and incubate in a humidified chamber overnight at a specific hybridization temperature (e.g., 40°C).

3. Signal Amplification:

-

Wash the slides to remove unbound probes.

-

Sequentially add the preamplifier, amplifier, and label probe solutions, with washing steps in between each incubation. Incubations are typically 1-2 hours each at 40°C.

4. Detection:

-

Add a substrate for the enzyme conjugated to the label probe. This can be a chromogenic substrate for brightfield microscopy or a fluorescent substrate for fluorescence microscopy.

-

Incubate until the desired signal intensity is reached.

5. Imaging:

-

Mount the slides with an appropriate mounting medium.

-

Visualize the signal using a microscope.

Applications in Nanotechnology

The programmability and self-assembling properties of DNA make it an ideal material for the bottom-up fabrication of nanoscale structures. Branched DNA serves as a fundamental building block for creating complex and functional nano-architectures.

DNA Nanostructure Self-Assembly

By designing the sequences of individual DNA strands, it is possible to create branched DNA "tiles" or "motifs" that self-assemble into larger, well-defined structures such as lattices, tubes, and polyhedra like tetrahedra.[6] These nanostructures can serve as scaffolds for the precise organization of other nanomaterials, such as nanoparticles and proteins.

The following diagram illustrates the self-assembly of a DNA tetrahedron from four single-stranded DNA molecules.

Caption: Self-assembly of a DNA tetrahedron from four strands.

DNA Origami

DNA origami is a technique that involves folding a long single-stranded DNA scaffold into a desired two- or three-dimensional shape using hundreds of shorter "staple" strands.[7] Branched DNA principles are fundamental to the design of the crossovers that hold the structure together. This method allows for the creation of complex, custom-shaped nanostructures with high precision.

Drug Delivery Systems

Branched DNA nanostructures are being explored as carriers for targeted drug delivery.[8] Their biocompatibility, biodegradability, and the ability to functionalize them with targeting ligands (such as aptamers) and therapeutic payloads (such as small molecule drugs or siRNAs) make them promising candidates for advanced therapeutic platforms. The multivalent presentation of targeting molecules on a bDNA scaffold can enhance binding affinity and specificity to cancer cells.

The following diagram illustrates a conceptual bDNA-based drug delivery system.

Caption: A bDNA-based targeted drug delivery system.

Experimental Protocols in Nanotechnology

Protocol 3: Self-Assembly of a DNA Tetrahedron

1. Oligonucleotide Design and Synthesis:

-

Design four single-stranded DNA oligonucleotides with complementary sequences that will form the edges and vertices of the tetrahedron.[9]

-

Synthesize and purify the oligonucleotides.

2. Annealing:

-

Mix equimolar amounts of the four DNA strands in an annealing buffer (e.g., Tris-acetate-EDTA with MgCl2).

-

Heat the mixture to 95°C for 5 minutes to denature any secondary structures.

-

Slowly cool the mixture to room temperature over several hours to allow for proper hybridization and self-assembly.

3. Purification:

-

Purify the assembled tetrahedra from unassembled strands and byproducts using techniques such as native polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography.

4. Characterization:

-

Confirm the formation and integrity of the DNA tetrahedra using atomic force microscopy (AFM) or transmission electron microscopy (TEM).

Protocol 4: Fabrication of a DNA Origami Structure

1. Design:

-

Use specialized software (e.g., caDNAno) to design the desired 2D or 3D shape by routing a long scaffold strand (typically M13mp18 viral DNA) and generating the sequences for the hundreds of staple strands.[7]

2. Folding Reaction:

-

Mix the scaffold DNA with a molar excess of all the staple strands in a folding buffer containing MgCl2.

-

Subject the mixture to a thermal annealing ramp in a thermocycler. A typical ramp involves heating to a high temperature (e.g., 80°C) and then slowly cooling to room temperature over several hours.

3. Purification:

-

Remove the excess staple strands from the folded origami structures using methods like spin filtration or agarose (B213101) gel electrophoresis.

4. Characterization:

-

Visualize the successfully folded origami structures using AFM or TEM.

Conclusion

Branched DNA technology has evolved from a sensitive diagnostic tool to a versatile platform for nanoscale engineering. In diagnostics, its signal amplification approach offers a reliable and automatable alternative to target amplification methods for the quantification of nucleic acids. In nanotechnology, the programmability of bDNA allows for the precise self-assembly of complex nanostructures with a wide range of potential applications, from nanoelectronics to targeted drug delivery. As research continues to advance, the synergy between the diagnostic and nanotechnological applications of branched DNA is poised to drive further innovation in medicine and materials science.

References

- 1. Quantitative and Cost Comparison of Ultrasensitive Human Immunodeficiency Virus Type 1 RNA Viral Load Assays: Bayer bDNA Quantiplex Versions 3.0 and 2.0 and Roche PCR Amplicor Monitor Version 1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. A Sensitive Branched DNA HIV-1 Signal Amplification Viral Load Assay with Single Day Turnaround - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Self-Assembled DNA Nanostructures | Springer Nature Experiments [experiments.springernature.com]

- 7. dna.caltech.edu [dna.caltech.edu]

- 8. A covalently conjugated branched DNA aptamer cluster-based nanoplatform for efficiently targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 9. Purification of self-assembled DNA tetrahedra using gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Long Trebler Phosphoramidite in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oligonucleotide synthesis, the pursuit of enhanced functionality, stability, and signal amplification is paramount. The Long Trebler Phosphoramidite (B1245037) emerges as a critical reagent for the creation of complex, branched oligonucleotide structures, offering significant theoretical and practical advantages in diagnostics, therapeutics, and nanotechnology. This technical guide provides an in-depth exploration of the core principles, experimental considerations, and strategic applications of Long Trebler Phosphoramidite.

Core Theoretical Advantages

The unique trifurcated structure of the this compound allows for the simultaneous synthesis of three new branches from a single point in an oligonucleotide chain.[1] This capability underpins its primary advantages:

-

Exponential Amplification of Functional Moieties: Each addition of a trebler phosphoramidite multiplies the number of 5' or 3' termini, enabling the attachment of a geometrically increasing number of labels, such as fluorophores or biotin.[2][3] This leads to a dramatic amplification of signal in hybridization assays and other detection methods.[2]

-

Enhanced Hybridization Stability: The formation of dendritic, multi-valent oligonucleotide structures can lead to increased avidity and stronger binding to target sequences. This enhanced stability is particularly advantageous in applications requiring high-temperature conditions, such as on DNA chips, to melt secondary structures in the target nucleic acid.[3][4]

-

Increased Nuclease Resistance: The highly branched, dendrimeric structure of oligonucleotides synthesized with trebler phosphoramidites confers a degree of resistance to degradation by certain exonucleases, such as T7 Gene 6 exonuclease.[2][3][4] This property is valuable for increasing the in-vivo and in-vitro half-life of oligonucleotide-based probes and therapeutics.

-

Reduced Steric Hindrance: The "Long" designation of this phosphoramidite refers to the extended spacer arms that separate the branching point from the phosphoramidite group.[5] This design mitigates the steric hindrance that can occur with successive branching, leading to higher coupling efficiencies and the successful synthesis of more complex dendritic structures.[6]

-

Facilitation of 3D Nanostructure Assembly: The ability to create precisely controlled, multi-branched oligonucleotides opens up possibilities for the bottom-up assembly of complex two- and three-dimensional DNA nanostructures, such as cages and scaffolds.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of trebler phosphoramidites in oligonucleotide synthesis.

| Parameter | Value | Source(s) |

| Coupling Efficiency | >95% for the first four couplings on a 1000 Å CPG support. | [7] |

| Recommended Coupling Time | 5 - 15 minutes. | [1][6][8] |

| Recommended Solid Support | 1000 Å or 2000 Å Controlled Pore Glass (CPG). | [3][6][7] |

| Deprotection Conditions | No changes required from standard oligonucleotide deprotection protocols. | [1][8] |

| Dendrimer Generation (Number of Trebler Additions) | Theoretical Number of Terminal Ends | Observed Signal Amplification Factor | Source(s) |

| 1 | 3 | - | - |

| 2 | 9 | - | - |

| 3 | 27 | - | - |

| 4 | 81 | - | - |

| 5 | 243 | ~10^6 | [2] |

| 6 | 729 | ~6.6 x 10^6 | [2] |

Experimental Protocols

Standard Phosphoramidite Synthesis Cycle

The synthesis of oligonucleotides using this compound follows the standard phosphoramidite solid-phase synthesis cycle. The key difference lies in the extended coupling time for the trebler amidite itself.

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Protocol for Incorporation of this compound

This protocol outlines the key steps for incorporating a this compound into a growing oligonucleotide chain on an automated DNA synthesizer.

-

Preparation of Reagents:

-

Dissolve the this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). Ensure all reagents and solvents are anhydrous to maintain high coupling efficiency.[9]

-

Use a suitable activator, such as Dicyanoimidazole (DCI), at the recommended concentration.[1]

-

-

Synthesis Parameters:

-

Solid Support: Employ a solid support with a pore size of at least 1000 Å, with 2000 Å being preferable for the synthesis of more complex dendrimers.[3][6]

-

Coupling Time: Program the synthesizer for an extended coupling time for the this compound, typically between 10 and 15 minutes.[6] Standard nucleoside phosphoramidites require a much shorter coupling time (e.g., 30 seconds).[10]

-

-

Synthesis Cycle:

-

Initiate the standard synthesis cycle for the linear portion of the oligonucleotide.

-

At the desired branching point, deliver the dissolved this compound and activator to the synthesis column and allow the extended coupling reaction to proceed.

-

After the coupling step, continue with the standard capping and oxidation steps.

-

Following the incorporation of the trebler, three new branches are available for simultaneous chain elongation. Synthesis can proceed with standard or modified phosphoramidites on all three branches.

-

-

Cleavage and Deprotection:

-

Upon completion of the synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using standard protocols, such as concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). No special conditions are required for deprotection of oligonucleotides containing the this compound.[1]

-

Visualization of Signaling Pathway and Workflow

Logical Workflow for Signal Amplification using this compound

Caption: Workflow for generating and using a multiply labeled probe for signal amplification.

Structure of a Dendrimeric Oligonucleotide

Caption: A schematic of a second-generation dendrimer built with trebler phosphoramidites.

References

- 1. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 2. Signal amplification through nucleotide extension and excision on a dendritic DNA platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. blog.entegris.com [blog.entegris.com]

- 5. twistbioscience.com [twistbioscience.com]

- 6. glenresearch.com [glenresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

Methodological & Application

Application Note: A Comprehensive Protocol for the Incorporation of Long Trebler Phosphoramidite in DNA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long Trebler Phosphoramidite (B1245037) is a crucial reagent in oligonucleotide synthesis for creating branched or dendrimeric DNA structures.[1] Unlike standard nucleoside phosphoramidites that extend a DNA chain linearly, the trebler phosphoramidite introduces a branching point, enabling the simultaneous synthesis of three new branches from a single point. This capability is instrumental in developing highly sensitive diagnostic probes, novel therapeutic agents, and complex DNA nanostructures.

The "Long Trebler" variant features an extended phosphoramidite arm, which significantly reduces steric hindrance during the coupling reaction.[2] This structural enhancement leads to higher coupling efficiencies and allows for more flexible synthesis conditions compared to earlier generations of branching phosphoramidites.[2] Key applications include:

-

Multiply-Labeled Probes: Incorporation of multiple labels (e.g., fluorophores, biotin) at the terminus of an oligonucleotide to amplify signal in hybridization assays.[3][4]

-

Nuclease Resistance: Dendrimeric oligonucleotides used as PCR primers have shown resistance to degradation by certain exonucleases.[3]

-

Drug Delivery & Therapeutics: Assembly of triantennary scaffolds for Antisense Oligonucleotide (ASO) conjugates and the synthesis of stable G-quadruplex structures for therapeutic research.[4][5]

-

Nanotechnology: Use as building blocks for the bottom-up assembly of DNA-based nano-structures.[3]

This document provides a detailed protocol for the efficient incorporation of Long Trebler Phosphoramidite into synthetic oligonucleotides using standard automated DNA synthesizers.

Key Experimental Parameters and Data

Successful incorporation of the sterically demanding this compound requires optimization of key synthesis parameters. The following table summarizes the recommended conditions for the Long Trebler amidite compared to standard DNA phosphoramidites.

| Parameter | Standard Nucleoside Phosphoramidite | This compound | Rationale |

| Solid Support | Standard CPG (e.g., 500Å) | Large Pore CPG (1000Å or 2000Å) | Provides more space for the growing branched structure, preventing steric hindrance and improving yield.[2][3] |

| Activator | 5-Ethylthio-1H-tetrazole (ETT), Tetrazole | 4,5-Dicyanoimidazole (DCI) | DCI is a highly effective, non-acidic activator recommended for bulky phosphoramidites.[3][6] |

| Coupling Time | ~25-35 seconds | 5-15 minutes | An extended coupling time is necessary to ensure the reaction goes to completion due to the bulkiness of the reagent.[1][2][3][5] |

| Coupling Efficiency | >98% | >95% | High coupling efficiency is achievable and critical for obtaining a high yield of the desired full-length product.[4] |

Experimental Protocols

This protocol outlines the modified cycle required for the incorporation of the this compound on an automated DNA synthesizer. All other cycles using standard phosphoramidites should follow the synthesizer manufacturer's standard protocols.

Prerequisites:

-

Ensure all reagents, especially acetonitrile (B52724) (ACN) and the phosphoramidite diluent, are anhydrous to maintain high coupling efficiency.[7]

-

Dissolve this compound in anhydrous ACN to the recommended concentration (e.g., 0.1 M) immediately before use.[8]

-

Equip the synthesizer with a column containing Large Pore CPG (1000Å) of the desired scale.[2][3]

Modified Synthesis Cycle for this compound:

-

Deblocking (Detritylation):

-

Perform the standard detritylation step to remove the 5'-Dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain. This is typically done using a 3% Trichloroacetic Acid (TCA) solution in dichloromethane.[9]

-

-

Coupling (Extended):

-

Capping:

-

Perform the standard capping step to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of failure sequences with internal deletions in subsequent cycles.[6] Capping is typically achieved with acetic anhydride (B1165640) and N-methylimidazole.[9]

-

-

Oxidation:

-

Perform the standard oxidation step to convert the unstable phosphite (B83602) triester linkage to a stable pentavalent phosphotriester backbone using an iodine solution.[9][10]

-

The presence of the Long Trebler moiety does not require any changes to standard deprotection procedures.[3]

-

Transfer the solid support (CPG) from the synthesis column to a screw-cap vial.

-

Add concentrated ammonium (B1175870) hydroxide (B78521) (e.g., 1-2 mL for a 1 µmol scale synthesis).

-

Seal the vial tightly and heat at 55°C for 5-8 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and phosphate (B84403) backbone.[8]

-

After cooling to room temperature, centrifuge the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

-

Dry the oligonucleotide solution using a centrifugal vacuum evaporator.

For purification, it is highly recommended to perform the synthesis with the final DMT group left on (DMT-on). The three DMT groups present after trebler incorporation significantly increase the hydrophobicity of the full-length product, facilitating excellent separation from failure sequences by reversed-phase HPLC.[5][11]

-

Resuspend the dried crude oligonucleotide in an appropriate aqueous buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).

-

Purify the sample using a reversed-phase HPLC system with a suitable C18 column.

-

Elute the oligonucleotides using a gradient of acetonitrile in an aqueous buffer (e.g., 100 mM TEAA). The highly hydrophobic DMT-on product will elute significantly later than the uncapped failure sequences.

-

Collect the peak corresponding to the triple-DMT-on product.

-

Detritylation: To remove the DMT groups, treat the collected fraction with 80% aqueous acetic acid for 15-30 minutes at room temperature.[10]

-

Quench the acid by adding a buffer such as triethylamine.

-

Desalting: Desalt the final purified oligonucleotide using a desalting column or ethanol (B145695) precipitation to remove salts and residual reagents.[12]

Visualized Workflows

Caption: Workflow for synthesizing branched oligonucleotides using this compound.

Caption: Logical diagram illustrating the branching step in DNA synthesis.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structural Characterization of Stable Branched DNA G-Quadruplexes Using the Trebler Phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. glenresearch.com [glenresearch.com]

- 8. rsc.org [rsc.org]

- 9. scienceopen.com [scienceopen.com]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. atdbio.com [atdbio.com]

- 12. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Long Trebler Phosphoramidite in Automated DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Long trebler phosphoramidite (B1245037) is a key reagent for the synthesis of branched oligonucleotides on automated DNA synthesizers. Its unique structure allows for the simultaneous synthesis of three identical or different oligonucleotide chains from a single point, enabling the creation of complex structures such as DNA dendrimers and multi-labeled probes.[1][2][3] This document provides detailed application notes and protocols for the effective use of Long trebler phosphoramidite in automated DNA synthesis.

The "Long" designation refers to an extended linker arm between the phosphoramidite group and the branching point. This design feature minimizes steric hindrance during the coupling reaction, leading to higher coupling efficiencies and yields compared to the standard trebler phosphoramidite.[4]

Applications

Oligonucleotides synthesized with the this compound have a wide range of applications in research and drug development, including:

-

Signal Amplification in Diagnostics: Branched DNA (bDNA) assays utilize highly branched oligonucleotides to amplify the signal from a target nucleic acid sequence, allowing for sensitive detection without enzymatic target amplification.[5][6] This is particularly valuable for the quantification of viral loads (e.g., HIV, HCV) and other diagnostic applications.[5][7]

-

Multi-labeled Probes: The three branches of the trebler can be used to attach multiple fluorescent dyes, quenchers, or other modifications to a single oligonucleotide.[1][8] This is advantageous for creating highly sensitive probes for applications such as fluorescence in situ hybridization (FISH) and other imaging techniques.

-

Drug Delivery and Therapeutics: The dendritic structure of oligonucleotides synthesized with the trebler can improve their stability and cellular uptake, making them promising candidates for antisense and siRNA therapies.

-

Nanotechnology and DNA Scaffolding: The ability to create well-defined, three-dimensional DNA structures opens up possibilities in DNA-based nanotechnology, including the construction of nano-assemblies and scaffolds for various applications.[1]

Data Presentation

| Parameter | This compound | Standard Phosphoramidites | Notes |

| Recommended Coupling Time | 15 minutes[1][2] | 2-5 minutes | The longer coupling time for the trebler ensures complete reaction due to its bulkier nature. |

| Expected Coupling Efficiency | >95%[3] | >98% | While slightly lower than standard phosphoramidites, this efficiency is sufficient for the synthesis of high-quality branched oligonucleotides. |

| Recommended Activator | DCI (4,5-Dicyanoimidazole)[1][2] | DCI or Tetrazole | DCI is a more potent activator and is recommended for sterically hindered phosphoramidites. |

| Required Solid Support | Large Pore Size CPG (1000Å)[1][4] | Standard CPG (500Å) | The larger pore size prevents steric hindrance within the support matrix as the branched oligonucleotide grows. |

Experimental Protocols

Protocol 1: Automated Synthesis of a Branched Oligonucleotide on an ABI 394 DNA Synthesizer

This protocol outlines the steps for synthesizing a simple branched oligonucleotide with a single this compound insertion.

1. Reagent Preparation:

-

This compound: Dissolve in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M.

-

Standard DNA Phosphoramidites (A, C, G, T): Prepare at 0.1 M in anhydrous acetonitrile.

-

Activator: 0.25 M DCI in anhydrous acetonitrile.

-

Other Reagents: Use standard reagents for capping, oxidation, and deblocking as recommended by the synthesizer manufacturer.

2. Synthesizer Setup and Programming:

-

Install the this compound vial on a spare port of the synthesizer.

-

Program the desired sequence, using a specific base designation for the trebler phosphoramidite.

-

Create a custom synthesis cycle for the trebler coupling step with a 15-minute wait time. For the ABI 394, this can be done by modifying the standard cycle and extending the coupling step.[9][10]

3. Synthesis Cycle:

The synthesis proceeds in the standard 3' to 5' direction. The cycle for the this compound coupling is as follows:

-

Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain with trichloroacetic acid (TCA).

-

Coupling: Delivery of the this compound and activator (DCI) to the synthesis column. The coupling reaction proceeds for 15 minutes.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.

Following the trebler insertion, the synthesizer will simultaneously add the subsequent nucleotides to all three branches.

Protocol 2: Cleavage and Deprotection

Standard deprotection protocols are generally sufficient for oligonucleotides containing the this compound.[1][2]

-

Transfer the CPG support to a screw-cap vial.

-

Add concentrated ammonium (B1175870) hydroxide (B78521) (2 mL).

-

Incubate at 55°C for 8-12 hours.

-

Cool the vial to room temperature and transfer the supernatant to a new tube.

-

Evaporate the ammonia (B1221849) to dryness in a vacuum centrifuge.

Protocol 3: Purification of Branched Oligonucleotides

Purification of branched oligonucleotides can be achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The increased hydrophobicity of the branched structure due to the multiple DMT groups (if synthesized "trityl-on") facilitates purification.[11]

-

Column: C18 reverse-phase HPLC column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

-

Detection: UV absorbance at 260 nm.

-

Collect the major peak corresponding to the full-length, branched oligonucleotide.

-

Lyophilize the collected fraction to obtain the purified oligonucleotide.

For oligonucleotides with significant secondary structure, purification can be performed at an elevated temperature (e.g., 60°C) to improve resolution.[11] Anion-exchange HPLC can also be utilized for the purification of longer or more complex branched structures.[11]

Visualizations

Workflow for Branched DNA Synthesis

Caption: Workflow for the synthesis of a branched oligonucleotide.

Branched DNA Signal Amplification Assay

References

- 1. glenresearch.com [glenresearch.com]

- 2. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Branched DNA assay - Wikipedia [en.wikipedia.org]

- 7. A branched DNA signal amplification assay for quantification of nucleic acid targets below 100 molecules/ml - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. atdbio.com [atdbio.com]

Attaching Multiple Biotin Residues Using Long Trebler Phosphoramidite: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the incorporation of multiple biotin (B1667282) residues at a specific site within a synthetic oligonucleotide using Long trebler phosphoramidite (B1245037). This method allows for the creation of highly sensitive probes and affinity reagents with enhanced binding characteristics to streptavidin and its analogues. The protocols cover the entire workflow, from automated DNA synthesis to purification and quality control of the final multi-biotinylated oligonucleotide.

Introduction

Biotin-streptavidin interactions are among the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the order of 10⁻¹⁴ mol/L.[1] This robust interaction is widely exploited in various molecular biology and biotechnology applications, including immunoassays, affinity purification, and nucleic acid detection.[2] Enhancing the signal or binding affinity in these applications can be achieved by incorporating multiple biotin molecules into a single probe. The Long trebler phosphoramidite is a branching reagent that enables the synthesis of oligonucleotides with a trifurcated structure, providing three reactive hydroxyl groups for the subsequent addition of biotin phosphoramidites.[3][4] This allows for the controlled incorporation of three biotin residues at a single position, significantly amplifying the avidity of the oligonucleotide for streptavidin.